5Hpp-33

描述

属性

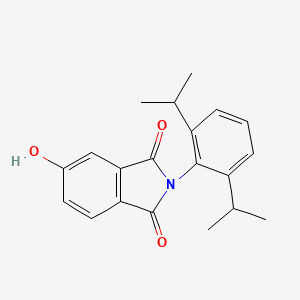

IUPAC Name |

2-[2,6-di(propan-2-yl)phenyl]-5-hydroxyisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-11(2)14-6-5-7-15(12(3)4)18(14)21-19(23)16-9-8-13(22)10-17(16)20(21)24/h5-12,22H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAKWINYVWJPHQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2C(=O)C3=C(C2=O)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046970 | |

| Record name | 2-(2,6-Diisopropylphenyl)-5-hydroxy-1H-isoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105624-86-0 | |

| Record name | 2-[2,6-Bis(1-methylethyl)phenyl]-5-hydroxy-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105624-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5Hpp-33 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105624860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,6-Diisopropylphenyl)-5-hydroxy-1H-isoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hydroxy-(2,6-diisopropylphenyl)-1H-isoindole-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5HPP-33 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SZ69PBV5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of 5Hpp-33

This technical guide provides a comprehensive overview of the core mechanism of action of this compound, a thalidomide derivative. The information presented is collated from peer-reviewed research, with a focus on quantitative data, experimental methodologies, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Microtubule Destabilization

The primary mechanism of action of this compound is the disruption of microtubule dynamics, leading to cell cycle arrest and inhibition of cell proliferation.[1][2][3] Unlike its parent compound, thalidomide, which has a broader range of activities, this compound's effects are strongly linked to its direct interaction with tubulin, the fundamental protein subunit of microtubules.

This compound acts as a microtubule-destabilizing agent by binding to tubulin at the vinblastine binding site.[1][2] This interaction leads to the depolymerization of existing microtubules and inhibits the assembly of new ones.[1][2][3] The suppression of microtubule dynamics ultimately disrupts the formation and function of the mitotic spindle, a critical structure for chromosome segregation during cell division. This results in a mitotic block, leading to apoptosis in cancer cells.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound's activity.

Table 1: In Vitro Antiproliferative and Microtubule Dynamics Effects

| Parameter | Cell Line | Value | Reference |

| Half-maximal inhibitory concentration (IC50) | MCF-7 | 4.5 ± 0.4 μM | [1][2] |

| Decrease in microtubule growth rate (at 5 μM) | MCF-7 | 34% | [1][2] |

| Decrease in microtubule shortening rate (at 5 μM) | MCF-7 | 33% | [1][2] |

| Increase in time microtubules spent in a paused state (at 5 μM) | MCF-7 | 92% | [1][2] |

| Reduction in microtubule dynamicity (at 5 μM) | MCF-7 | 62% | [1][2] |

Signaling Pathway and Molecular Interactions

The interaction of this compound with tubulin initiates a cascade of events that disrupt cellular processes reliant on a dynamic microtubule network.

References

An In-depth Technical Guide to 5Hpp-33

Introduction

5Hpp-33, with the chemical name 5-hydroxy-2-(2,6-diisopropylphenyl)-1H-isoindole-1,3-dione , is a synthetic derivative of thalidomide.[1][2] Unlike its parent compound, which has a complex and multifaceted mechanism of action, this compound has been identified as a potent antimitotic agent that directly targets the microtubule cytoskeleton.[1][3] Its primary mechanism involves the suppression of microtubule dynamics, leading to cell cycle arrest at mitosis and subsequent inhibition of cell proliferation.[1][2] This activity has positioned this compound as a compound of interest in cancer research, particularly for its effects on breast cancer cell lines.[3][4]

The compound acts by binding to tubulin, the fundamental protein subunit of microtubules, at a site that overlaps with the binding site of vinblastine, a well-known microtubule-destabilizing drug.[1][2] This interaction disrupts the delicate balance of microtubule polymerization and depolymerization, which is essential for the formation and function of the mitotic spindle during cell division.[1] Research has demonstrated that this compound effectively depolymerizes microtubules both in vitro and in cellular contexts.[2]

Chemical Properties:

-

Synonyms: 5-Hydroxy-(2,6-diisopropylphenyl)-1H-isoindole-1,3-dione[7]

Quantitative Data Summary

The biological activity of this compound has been quantified in several key assays, primarily focusing on its anti-proliferative and microtubule-disrupting effects.

Table 1: In Vitro Anti-Proliferative and Inhibitory Activity

| Parameter | Cell Line / System | Value | Reference(s) |

| Half-maximal Inhibitory Concentration (IC₅₀) | MCF-7 Cells | 4.5 ± 0.4 µM | [1][2] |

| Tubulin Polymerization Inhibition (IC₅₀) | In Vitro Assay | 810 nM | [3][4] |

Table 2: Effect on Microtubule Dynamics in Live MCF-7 Cells (at 5 µM)

| Parameter | Change vs. Control | Reference(s) |

| Microtubule Growth Rate | ↓ 34% | [1][2] |

| Microtubule Shortening Rate | ↓ 33% | [1][2] |

| Time Spent in Paused State | ↑ 92% | [1][2] |

| Overall Microtubule Dynamicity | ↓ 62% | [1][2] |

Mechanism of Action & Signaling Pathways

This compound exerts its biological effects through direct interaction with the microtubule cytoskeleton. The compound binds to β-tubulin at the vinblastine binding site, which is located at the interface between two tubulin dimers.[1][2] This binding event interferes with the normal process of microtubule dynamics. Instead of promoting stabilization like taxanes, this compound suppresses both the growth (polymerization) and shortening (depolymerization) phases of microtubules, leading to an overall decrease in their dynamicity.[1] This suppression of dynamics disrupts the formation of a functional mitotic spindle, causing cells to arrest in mitosis, which ultimately inhibits cell proliferation.[2][8]

Experimental Protocols

The following are representative protocols for the characterization of this compound, based on standard methodologies cited in the literature.

Synthesis of 5-hydroxy-2-(2,6-diisopropylphenyl)-1H-isoindole-1,3-dione

This protocol is based on general methods for the synthesis of N-substituted isoindoline-1,3-dione derivatives.[9]

-

Reaction Setup: In a round-bottom flask, combine 4-hydroxyphthalic anhydride (1 equivalent) and 2,6-diisopropylaniline (1 equivalent) in a suitable solvent such as glacial acetic acid.

-

Reaction: Heat the mixture to reflux (approximately 118°C) for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into a beaker of crushed ice with stirring.

-

Purification: Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water. The crude product can be purified by recrystallization from a solvent system like ethanol/water to yield the final product, this compound.

-

Characterization: Confirm the structure and purity of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

MCF-7 Cell Proliferation Assay

This protocol outlines a standard method for assessing the effect of this compound on the proliferation of MCF-7 breast cancer cells.[3][8]

-

Cell Culture: Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.1 mM non-essential amino acids, 1 mM sodium pyruvate, and 10 µg/mL insulin.[10] Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Seeding: Seed the MCF-7 cells into 96-well plates at a density of approximately 4,000-5,000 cells per well. Allow the cells to adhere and grow for 24 hours.

-

Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound (e.g., from 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO) group.

-

Incubation: Incubate the plates for 72 hours at 37°C.

-

Quantification: Assess cell viability/proliferation using a suitable method, such as the MTT or RealTime-Glo™ MT Cell Viability Assay.[7] Read the absorbance or luminescence according to the manufacturer's protocol using a plate reader.

-

Data Analysis: Calculate the percentage of cell inhibition for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Tubulin Polymerization Assay

This fluorescence-based assay measures the direct effect of this compound on the polymerization of purified tubulin.[11][12]

-

Reagent Preparation: Reconstitute lyophilized porcine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.

-

Assay Setup: In a 96-well half-area black plate, add the test compounds (this compound) at various concentrations.

-

Reaction Initiation: Prepare a tubulin polymerization reaction mix containing tubulin (e.g., 2-3 mg/mL final concentration), GTP (1 mM), glycerol (10%), and a fluorescent reporter (e.g., DAPI, which fluoresces more intensely when bound to microtubules).

-

Measurement: Immediately before measurement, add the tubulin reaction mix to the wells containing the test compound. Place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Data Collection: Measure the fluorescence intensity (e.g., Ex 360 nm, Em 450 nm) every minute for 60 minutes.

-

Analysis: Plot fluorescence intensity versus time. The rate of polymerization (Vmax) can be calculated from the slope of the growth phase. Compare the polymerization curves and Vmax of this compound-treated samples to positive (e.g., paclitaxel) and negative (e.g., nocodazole) controls to determine its effect as an inhibitor or stabilizer.

Time-Lapse Microscopy of Microtubule Dynamics

This protocol allows for the direct visualization and quantification of this compound's effect on individual microtubules in living cells.[1][5]

-

Cell Preparation: Plate MCF-7 cells that stably express a fluorescently-tagged tubulin (e.g., GFP-tubulin) onto glass-bottom dishes suitable for high-resolution microscopy.

-

Microscopy: Use a Total Internal Reflection Fluorescence (TIRF) microscope equipped with an environmental chamber to maintain cells at 37°C and 5% CO₂.

-

Imaging: Identify a suitable cell and acquire images of the microtubule network at a high frame rate (e.g., one frame every 2-4 seconds) for several minutes to establish a baseline of microtubule dynamics.

-

Treatment: Carefully add this compound (e.g., 5 µM final concentration) to the culture medium in the dish.

-

Post-Treatment Imaging: Immediately begin acquiring time-lapse images of the same cell again for an extended period (e.g., 30-60 minutes).

-

Data Analysis: Generate kymographs from the time-lapse series to track the life history of individual microtubules. Measure the rates of growth and shortening (slope of the lines on the kymograph), and the frequency and duration of pauses. Calculate the overall dynamicity based on these parameters.

Experimental Workflow Visualization

The characterization of a novel microtubule-targeting agent like this compound typically follows a logical progression from in vitro biochemical assays to cell-based functional assays.

References

- 1. Simultaneous Visualization of the Dynamics of Crosslinked and Single Microtubules In Vitro by TIRF Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro reconstitution assays of microtubule amplification and lattice repair by the microtubule severing enzymes katanin and spastin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. In vitro Microtubule Binding Assay and Dissociation Constant Estimation [en.bio-protocol.org]

- 5. In vitro reconstitution of microtubule dynamics and severing imaged by label-free interference reflection microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dovepress.com [dovepress.com]

- 8. pubcompare.ai [pubcompare.ai]

- 9. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 10. mcf7.com [mcf7.com]

- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

5Hpp-33: A Thalidomide Derivative Diverging from the Canonical Pathway—A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-hydroxy-2-(2,6-diisopropylphenyl)-1H-isoindole-1,3-dione (5Hpp-33) is a synthetic derivative of thalidomide that has demonstrated a distinct mechanism of action compared to its parent compound and other well-known immunomodulatory drugs (IMiDs). While thalidomide and its analogues, such as lenalidomide and pomalidomide, primarily function as molecular glues that modulate the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex, current research indicates that this compound exerts its potent antiproliferative effects through a different pathway: the disruption of microtubule dynamics. This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and offering a comparative analysis with the canonical thalidomide pathway.

Introduction: Thalidomide and the Rationale for Derivatives

Thalidomide, first introduced as a sedative, was withdrawn from the market in the 1960s due to its severe teratogenicity. However, its rediscovery as a potent anti-inflammatory and anti-angiogenic agent has led to its successful use in treating conditions like multiple myeloma and erythema nodosum leprosum.[1] The therapeutic effects of thalidomide are now largely attributed to its interaction with the CRBN protein, a substrate receptor for the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex. This interaction leads to the targeted degradation of specific neosubstrate proteins, such as the transcription factors IKZF1 and IKZF3. This novel mechanism of "targeted protein degradation" has spurred the development of numerous thalidomide derivatives, known as IMiDs or Cereblon E3 Ligase Modulating Drugs (CELMoDs), with improved potency and safety profiles.

This compound emerges from this landscape as a structural analogue of thalidomide but with a fundamentally different primary mechanism of action, offering an alternative therapeutic strategy that bypasses the CRBN pathway to induce cell death.

Core Mechanism of Action: A Tubulin-Targeting Antimitotic Agent

The primary mechanism of action for this compound is the inhibition of cell division (mitosis) through direct interaction with the microtubule cytoskeleton.[1][2] Unlike its parent compound, this compound functions as a microtubule-destabilizing agent.

The key events in its mechanism are:

-

Direct Binding to Tubulin : this compound binds directly to β-tubulin, a subunit of the microtubule polymer.[1][3]

-

Competition at the Vinblastine Site : Molecular docking and competitive binding assays have shown that this compound occupies the vinblastine binding site on tubulin.[1][3] Vinblastine is a well-characterized Vinca alkaloid that inhibits microtubule assembly.

-

Suppression of Microtubule Dynamics : This binding event suppresses the dynamic instability of microtubules, which is critical for their function. Specifically, this compound reduces the rates of both microtubule growth (polymerization) and shortening (depolymerization) while significantly increasing the time microtubules spend in a paused state.[1][2]

-

Mitotic Arrest : The loss of microtubule dynamics prevents the proper formation and function of the mitotic spindle during cell division. This leads to a reduction in the distance between spindle poles, the formation of abnormal multipolar spindles, and ultimately, an arrest of the cell cycle in the M-phase (mitosis).[1][3]

-

Inhibition of Proliferation : The sustained mitotic arrest triggers downstream apoptotic pathways, leading to the inhibition of cancer cell proliferation.[1][2]

Other potential, less characterized modes of action for this compound have been proposed, including the induction of apoptosis and inhibition of NF-ĸB, which may contribute to its overall biological activity.[2]

Quantitative Biological Data

Studies on the human breast adenocarcinoma cell line, MCF-7, have provided key quantitative data on the biological activity of this compound.

Table 1: Antiproliferative Activity of this compound

| Cell Line | Assay Type | Endpoint | Value | Reference |

| MCF-7 | Proliferation Assay | IC₅₀ | 4.5 ± 0.4 µM | [1][3] |

Table 2: Effect of this compound on Microtubule Dynamics in MCF-7 Cells

Data collected using 5 µM this compound via time-lapse imaging of individual microtubules.

| Parameter | Effect | % Change vs. Control | Reference |

| Growth Rate | Decreased | -34% | [1][3] |

| Shortening Rate | Decreased | -33% | [1][3] |

| Time in Paused State | Increased | +92% | [1][3] |

| Dynamicity | Decreased | -62% | [1][3] |

Experimental Methodologies

The following sections describe representative protocols for the key experiments used to characterize this compound.

Note: The detailed, specific protocols and supplementary information from the primary research articles were not available. The methodologies provided here are standard representations of these experimental techniques.

Cell Culture and Proliferation Assay (MTT Assay)

-

Cell Maintenance : MCF-7 cells are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained in a humidified incubator at 37°C with 5% CO₂.

-

Seeding : Cells are seeded into 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.

-

Treatment : A stock solution of this compound in DMSO is serially diluted in culture media. The old media is removed from the plates, and cells are treated with various concentrations of this compound (e.g., 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) is included.

-

MTT Addition : After incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization : The media is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

-

Data Acquisition : The absorbance is read at ~570 nm using a microplate reader.

-

Analysis : The absorbance values are normalized to the vehicle control, and the half-maximal inhibitory concentration (IC₅₀) is calculated using non-linear regression analysis.

Analysis of Microtubule Dynamics by Live-Cell Imaging

-

Cell Preparation : MCF-7 cells are seeded onto glass-bottom dishes suitable for high-resolution microscopy.

-

Transfection (Optional) : To visualize microtubules, cells can be transfected with a plasmid encoding a fluorescently tagged tubulin protein (e.g., GFP-α-tubulin).

-

Treatment : Cells are treated with this compound (e.g., 5 µM) or a vehicle control in the live-cell imaging chamber.

-

Image Acquisition : The dish is placed on the stage of an inverted microscope equipped with a temperature and CO₂-controlled environmental chamber. Time-lapse images of a field of cells are acquired at a high frame rate (e.g., one frame every 2-5 seconds) for several minutes using a sensitive camera.

-

Data Analysis : The life history of individual microtubule plus-ends is tracked over time using specialized software (e.g., ImageJ with plugins). Key parameters are measured:

-

Growth Rate : The speed of microtubule elongation.

-

Shortening Rate : The speed of microtubule shrinkage.

-

Catastrophe Frequency : The frequency of switching from a growth/paused state to a shortening state.

-

Rescue Frequency : The frequency of switching from a shortening state back to a growth/paused state.

-

Dynamicity : An overall measure of tubulin turnover at the microtubule end.

-

In Vitro Tubulin Binding Assay (Competitive)

-

Reagents : Purified tubulin protein, a fluorescently-labeled ligand for the vinblastine site (e.g., BODIPY-FL-vinblastine), this compound, and a suitable assay buffer (e.g., PEM buffer).

-

Procedure : a. A fixed concentration of purified tubulin is incubated with increasing concentrations of this compound for a set period to allow for binding. b. A fixed concentration of BODIPY-FL-vinblastine is then added to the mixture. c. The reaction is allowed to reach equilibrium.

-

Detection : The fluorescence polarization (FP) of the solution is measured. When the small, rapidly tumbling fluorescent ligand binds to the large tubulin protein, its tumbling slows, and the FP signal increases.

-

Analysis : If this compound competes for the same binding site, it will displace the fluorescent ligand, causing a decrease in the FP signal. The degree of inhibition is plotted against the concentration of this compound to determine its competitive binding affinity.

References

5Hpp-33: A Potent Modulator of Microtubule Dynamics

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides an in-depth analysis of the synthetic thalidomide analog, 5-hydroxy-2-(2,6-diisopropylphenyl)-1H-isoindole-1,3-dione (5Hpp-33), and its significant impact on microtubule dynamics. The following sections detail the quantitative effects of this compound on cellular processes and purified tubulin, outline the experimental methodologies used to elicit these findings, and visualize the compound's mechanism of action. This document is intended to serve as a comprehensive resource for researchers in oncology, cell biology, and drug development.

Executive Summary

This compound has emerged as a molecule of interest due to its profound effects on the microtubule cytoskeleton. It has been demonstrated to inhibit cell proliferation, primarily in cancer cell lines, by disrupting the dynamic instability of microtubules. This activity ultimately leads to mitotic arrest and cell death. Mechanistically, this compound binds directly to tubulin at the vinblastine binding site, suppressing both the growth and shortening phases of microtubules and inducing a prolonged state of pause.[1][2] This guide synthesizes the available data to provide a clear understanding of this compound's function and its potential as a lead compound for novel anti-cancer therapies.

Quantitative Data on the Effects of this compound

The biological activity of this compound has been quantified through various in vitro and cellular assays. The following tables summarize the key findings.

Table 1: Cellular Effects of this compound on MCF-7 Cells

| Parameter | Value | Concentration of this compound | Reference |

| Half-maximal inhibitory concentration (IC50) for proliferation | 4.5 ± 0.4 μM | Not Applicable | [1][2] |

| Decrease in microtubule growth rate | 34% | 5 μM | [1][2][3] |

| Decrease in microtubule shortening rate | 33% | 5 μM | [1][2][3] |

| Increase in time spent in pause state | 92% | 5 μM | [1][2][3] |

| Reduction in microtubule dynamicity | 62% | 5 μM | [1][2][3] |

Table 2: In Vitro Effects of this compound on Tubulin

| Parameter | Value | Method | Reference |

| Dissociation constant (Kd) for tubulin binding | 45 ± 12 μM | Fluorescence Quenching | [3] |

| Dissociation constant (Kd) for tubulin binding | 78 ± 18 μM | Increased Fluorescence of this compound | [3] |

| Inhibition of MAP-rich tubulin assembly | 20 ± 4% | 2.5 μM this compound | [4] |

| 31 ± 9% | 5 μM this compound | [4] | |

| 42 ± 16% | 10 μM this compound | [4] | |

| 53 ± 27% | 20 μM this compound | [4] | |

| Inhibition of purified tubulin assembly (with glutamate) | 11 ± 6% | 5 μM this compound | [4] |

| 39 ± 8% | 10 μM this compound | [4] | |

| 53 ± 27% | 20 μM this compound | [4] | |

| 59 ± 28% | 30 μM this compound | [4] | |

| Inhibition of purified tubulin assembly (with DMSO) | 15 ± 6% | 10 μM this compound | [4] |

| 31 ± 9% | 20 μM this compound | [4] | |

| 42 ± 16% | 30 μM this compound | [4] |

Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed in the study of this compound.

Cell Culture and Proliferation Assay

MCF-7 human breast cancer cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For proliferation assays, cells were seeded in 96-well plates and treated with varying concentrations of this compound for a specified duration (e.g., 24 hours). Cell viability was determined using the MTT assay, where the reduction of tetrazolium salt to formazan by metabolically active cells was quantified by measuring the absorbance at a specific wavelength. The half-maximal inhibitory concentration (IC50) was then calculated from the dose-response curve.

Live-Cell Imaging of Microtubule Dynamics

To visualize and quantify the effects of this compound on microtubule dynamics in living cells, MCF-7 cells were transiently transfected with a vector expressing EGFP-tubulin. Transfected cells were then treated with either vehicle (DMSO) or this compound. Time-lapse images of individual microtubules at the cell periphery were acquired using a fluorescence microscope equipped with a temperature-controlled chamber. The life history of individual microtubules was tracked over time to determine parameters of dynamic instability, including the rates of growth and shortening, and the time spent in a paused state.

In Vitro Tubulin Polymerization Assay

The effect of this compound on the assembly of purified tubulin was monitored by a change in turbidity. Microtubule-associated protein (MAP)-rich or purified tubulin was incubated with various concentrations of this compound in a temperature-controlled spectrophotometer. The polymerization of tubulin into microtubules was initiated by raising the temperature to 37°C and was monitored by measuring the increase in absorbance at 350 nm over time. The extent of inhibition was calculated by comparing the plateau absorbance values in the presence and absence of the compound.

Tubulin Binding Assays

The binding of this compound to purified tubulin was assessed using fluorescence spectroscopy. One method involved monitoring the quenching of intrinsic tryptophan fluorescence of tubulin upon addition of this compound. The dissociation constant (Kd) was determined by fitting the fluorescence quenching data to the appropriate binding equation. A second method utilized the intrinsic fluorescence of this compound itself, which increases upon binding to tubulin. The Kd was determined from the dose-dependent increase in this compound fluorescence in the presence of a constant concentration of tubulin.

Competitive Binding Assay

To determine the binding site of this compound on tubulin, competitive binding assays were performed using known tubulin ligands. For instance, the ability of vinblastine to inhibit the binding of this compound to tubulin was investigated. Similarly, the effect of this compound on the binding of a fluorescently labeled vinblastine analog (BODIPY FL-vinblastine) to tubulin was measured. A decrease in the binding of the fluorescent probe in the presence of this compound indicates competition for the same or an overlapping binding site.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the proposed mechanism of action of this compound and the general experimental workflow for its characterization.

Caption: Mechanism of this compound action on microtubule dynamics.

Caption: Workflow for characterizing this compound's effects.

Conclusion and Future Directions

The thalidomide derivative this compound is a potent inhibitor of microtubule dynamics that acts by binding to the vinblastine site on tubulin. Its ability to suppress microtubule dynamicity, leading to mitotic arrest and inhibition of cell proliferation, makes it a promising candidate for further investigation in the context of cancer therapy. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the exploration of potential synergistic combinations with other chemotherapeutic agents. Furthermore, understanding the structural basis of its interaction with tubulin could facilitate the design of even more potent and selective analogs. The insights provided in this guide offer a solid foundation for these future endeavors.

References

Unraveling the Interaction of 5Hpp-33 with Tubulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding of 5Hpp-33 to tubulin, its mechanism of action, and its effects on microtubule dynamics. The information is compiled from published research to support further investigation and drug development efforts in oncology and related fields.

Core Findings: this compound Targets the Vinblastine Binding Site on Tubulin

The thalidomide derivative, 5-hydroxy-2-(2,6-diisopropylphenyl)-1H-isoindole-1,3-dione (this compound), has been identified as a microtubule-targeting agent that exerts its effects by binding to tubulin.[1][2][3] Research indicates that this compound shares its binding site with vinblastine, a well-known vinca alkaloid.[1][2][3] This interaction leads to the disruption of microtubule dynamics, ultimately inhibiting cell proliferation.[1][2][3][4]

The primary mechanism of action of this compound involves the suppression of microtubule dynamics.[1][3] Specifically, it has been shown to decrease the rates of both growth and shortening of microtubules and significantly increase the time they spend in a paused state.[1][3][5] This stabilization of microtubules leads to a reduction in their overall dynamicity, which is crucial for various cellular processes, particularly mitosis.[1][3][5]

Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data regarding the biological activity of this compound.

Table 1: Effects of this compound on Microtubule Dynamics in MCF-7 Cells [1][3][5]

| Parameter | Concentration | % Change from Control |

| Growth Rate | 5 µM | -34% |

| Shortening Rate | 5 µM | -33% |

| Time in Pause State | 5 µM | +92% |

| Dynamicity | 5 µM | -62% |

| Dynamicity | 10 µM | -70% |

| Catastrophe Frequency (per minute) | 5 µM | -32% |

| Catastrophe Frequency (per minute) | 10 µM | -51% |

Table 2: Inhibitory Effects of this compound on Tubulin Assembly [5]

| Concentration | % Inhibition of MAP-rich Tubulin Assembly | % Inhibition of Purified Tubulin Assembly |

| 2.5 µM | 15 ± 4% | - |

| 5 µM | 28 ± 5% | 11 ± 6% |

| 10 µM | 42 ± 3% | 39 ± 8% |

| 20 µM | 54 ± 2% | 53 ± 27% |

| 30 µM | - | 59 ± 28% |

Table 3: Antiproliferative Activity of this compound [1]

| Cell Line | IC50 (µM) |

| MCF-7 | 4.5 ± 0.4 |

Signaling Pathway and Mechanism of Action

The interaction of this compound with tubulin initiates a cascade of events that disrupt the cell cycle and induce mitotic arrest.

Caption: Mechanism of action of this compound, from tubulin binding to inhibition of cell proliferation.

Experimental Protocols

Detailed methodologies for key experiments are outlined below. These are representative protocols and may require optimization for specific experimental conditions.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the assembly of purified tubulin.

Caption: Workflow for an in vitro tubulin polymerization assay.

Methodology:

-

Preparation: Resuspend purified tubulin in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.8, 1 mM MgCl2, 1 mM EGTA).

-

Reaction Mixture: In a 96-well plate, combine the tubulin solution with varying concentrations of this compound (or vehicle control) and GTP to a final concentration of 1 mM.

-

Initiation of Polymerization: Incubate the plate at 37°C in a temperature-controlled spectrophotometer.

-

Data Acquisition: Monitor the change in absorbance at 340 nm every 30 seconds for 60 minutes.

-

Analysis: Plot absorbance versus time to generate polymerization curves. The extent of inhibition can be calculated by comparing the maximum absorbance of the this compound-treated samples to the control.

Immunofluorescence Microscopy for Microtubule Visualization

This protocol allows for the visualization of the effects of this compound on the microtubule network in cells.

Caption: Workflow for immunofluorescence analysis of microtubule integrity.

Methodology:

-

Cell Culture: Seed cells (e.g., MCF-7) on sterile glass coverslips in a petri dish and allow them to adhere overnight.

-

Treatment: Treat the cells with the desired concentration of this compound or vehicle control for an appropriate duration (e.g., 24 hours).

-

Fixation: Wash the cells with PBS and then fix them with ice-cold methanol or a formaldehyde-based fixative.

-

Permeabilization: If using a formaldehyde-based fixative, permeabilize the cells with a solution of Triton X-100 in PBS.

-

Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 1% BSA).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for α-tubulin.

-

Secondary Antibody Incubation: Wash the cells and then incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize and capture images using a fluorescence microscope.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control for a specified period (e.g., 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Conclusion

This compound represents a promising microtubule-targeting agent with a distinct mechanism of action centered on the suppression of microtubule dynamics via binding to the vinblastine site on tubulin. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and its analogs. Future research could focus on elucidating the precise molecular interactions at the binding site and evaluating the in vivo efficacy and safety of this compound.

References

- 1. Thalidomide (this compound) suppresses microtubule dynamics and depolymerizes the microtubule network by binding at the vinblastine binding site on tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 5Hpp-33: Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

5Hpp-33 is a synthetic derivative of thalidomide that has demonstrated significant potential as an anticancer agent. Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division and proliferation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for key assays used to characterize its effects on tubulin polymerization and cell viability are also presented. Furthermore, this guide includes visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding of its molecular interactions and cellular consequences.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 2-[2,6-di(propan-2-yl)phenyl]-5-hydroxyisoindole-1,3-dione, is a small molecule with a molecular formula of C20H21NO3 and a molecular weight of 323.39 g/mol .[1] Its chemical identity is further defined by the following identifiers:

-

CAS Number: 105624-86-0[1]

-

SMILES: CC(C)c1cccc(C(C)C)c1N2C(=O)c3ccc(O)cc3C2=O[1]

-

InChI Key: LAKWINYVWJPHQW-UHFFFAOYSA-N[1]

The structural formula of this compound is depicted in Figure 1.

Figure 1. Chemical structure of this compound.

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C20H21NO3 | [1] |

| Molecular Weight | 323.39 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | >20 mg/mL in DMSO | [1] |

| Storage Temperature | 2-8°C | [1] |

Biological Activity and Mechanism of Action

This compound exhibits potent anticancer activity by targeting the microtubule cytoskeleton. Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a crucial role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The dynamic instability of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is essential for their function.

Interaction with Tubulin and Disruption of Microtubule Dynamics

This compound exerts its effects by directly interacting with tubulin, the building block of microtubules. Studies have shown that this compound binds to the vinblastine binding site on β-tubulin. This binding event has several profound consequences on microtubule dynamics:

-

Suppression of Microtubule Dynamics: this compound significantly suppresses the dynamic instability of microtubules. It reduces both the rate and extent of tubulin polymerization.

-

Microtubule Depolymerization: At higher concentrations, this compound leads to the net depolymerization of microtubules.

This disruption of microtubule dynamics ultimately interferes with the formation and function of the mitotic spindle, a microtubule-based structure essential for chromosome segregation during mitosis.

Cellular Effects

The interference with microtubule function by this compound leads to a cascade of cellular events, culminating in cell cycle arrest and inhibition of cell proliferation.

-

Mitotic Arrest: Cells treated with this compound are unable to form a functional mitotic spindle, leading to an arrest in the G2/M phase of the cell cycle.

-

Inhibition of Cell Proliferation: By halting cell division, this compound effectively inhibits the proliferation of cancer cells. It has demonstrated activity against various cancer cell lines, including the MCF-7 breast cancer cell line.

The signaling pathway illustrating the mechanism of action of this compound is depicted in the following diagram:

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

MCF-7 breast cancer cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of this compound in complete DMEM from the stock solution.

-

After 24 hours, replace the medium with 100 µL of fresh medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for another 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

The workflow for the MTT assay is illustrated below:

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin in a cell-free system.

Materials:

-

Purified tubulin (>99%)

-

GTP (Guanosine triphosphate)

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA)

-

This compound stock solution (in DMSO)

-

Microplate reader with temperature control (37°C) and capability to read absorbance at 340 nm

Procedure:

-

Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold polymerization buffer containing GTP.

-

Add different concentrations of this compound or vehicle control (DMSO) to the wells of a pre-warmed 96-well plate.

-

Initiate the polymerization reaction by adding the tubulin solution to the wells.

-

Immediately place the plate in the microplate reader pre-heated to 37°C.

-

Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates tubulin polymerization.

-

Plot the absorbance as a function of time to generate polymerization curves.

Immunofluorescence Microscopy of Microtubules

This technique allows for the visualization of the microtubule network within cells treated with this compound.

Materials:

-

MCF-7 cells

-

Glass coverslips

-

This compound stock solution (in DMSO)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: anti-α-tubulin antibody

-

Secondary antibody: fluorescently labeled anti-mouse IgG

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Grow MCF-7 cells on glass coverslips in a 24-well plate.

-

Treat the cells with this compound or vehicle control for the desired time.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Block non-specific antibody binding with 1% BSA for 30 minutes.

-

Incubate with the primary anti-α-tubulin antibody for 1 hour.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips on microscope slides using mounting medium.

-

Visualize the microtubule network and nuclear morphology using a fluorescence microscope.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound.

Table 2: In Vitro Anticancer Activity of this compound

| Cell Line | Assay | Endpoint | Value |

| MCF-7 | MTT | IC₅₀ | ~5 µM |

Table 3: Effects of this compound on Microtubule Dynamics

| Parameter | Effect |

| Tubulin Polymerization | Inhibited |

| Microtubule Stability | Decreased |

Conclusion

This compound is a promising anticancer agent that targets the fundamental cellular process of microtubule dynamics. Its ability to bind to the vinblastine site on tubulin, suppress microtubule dynamics, and induce mitotic arrest provides a clear mechanism for its potent anti-proliferative effects. The experimental protocols detailed in this guide offer a robust framework for further investigation into the therapeutic potential of this compound and other microtubule-targeting agents. Further research is warranted to explore its efficacy in preclinical and clinical settings.

References

The Discovery and History of 5Hpp-33: A Microtubule-Targeting Thalidomide Derivative

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5Hpp-33, chemically identified as 5-hydroxy-2-(2,6-diisopropylphenyl)-1H-isoindole-1,3-dione, is a derivative of thalidomide. Initially, thalidomides were developed as sedatives and to alleviate morning sickness in pregnant women. However, their use was halted due to severe teratogenic effects.[1][2][3] Subsequent research has repurposed thalidomide and its analogs for their anti-angiogenic and anti-inflammatory properties. This guide delves into the discovery and history of this compound, focusing on its mechanism of action as a microtubule dynamics suppressor.

Introduction and Historical Context

The history of this compound is intrinsically linked to the tragic legacy of its parent compound, thalidomide. Marketed in the late 1950s and early 1960s, thalidomide was responsible for a global health crisis, causing severe birth defects in thousands of children. This led to its withdrawal from the market and a fundamental shift in drug safety regulations. However, the very properties that led to its teratogenicity, particularly its anti-angiogenic effects, have made it a subject of renewed interest for therapeutic applications, including cancer and leprosy.[2] This resurgence in research paved the way for the development and investigation of thalidomide derivatives like this compound, with the aim of separating therapeutic effects from harmful ones.

Discovery and Initial Characterization

This compound was identified as a thalidomide derivative that exhibits significant biological activity. In a key study, it was found to inhibit the proliferation of MCF-7 breast cancer cells with a half-maximal inhibitory concentration (IC50) of 4.5 ± 0.4 μM.[1][2][4] This discovery positioned this compound as a potential anti-cancer agent and prompted further investigation into its molecular mechanism of action.

Mechanism of Action: Microtubule Destabilization

The primary mechanism of action of this compound is the disruption of microtubule dynamics.[1][4] Microtubules are essential components of the cytoskeleton involved in crucial cellular processes such as cell division, migration, and intracellular transport.[2]

Binding to Tubulin

Studies have shown that this compound binds directly to tubulin, the protein subunit of microtubules.[1][4] Molecular docking analyses suggest that this compound shares a binding site with vinblastine, a known microtubule-destabilizing agent.[1][2][4] The binding of this compound to tubulin occurs with a weak affinity.[1][2][4] This interaction is inhibited by vinblastine, further supporting a shared or overlapping binding site.[1][2][4]

Effects on Microtubule Dynamics

The binding of this compound to tubulin leads to the suppression of microtubule dynamics.[1][4] In live MCF-7 cells, treatment with 5 μM this compound resulted in a significant reduction in the rates of microtubule growth and shortening.[1][2][4] Specifically, the growth and shortening rates were decreased by 34% and 33%, respectively.[1][2][4] Furthermore, this compound increased the time microtubules spent in a paused state by 92% and reduced the overall dynamicity of microtubules by 62%.[1][2][4]

Cellular Consequences

The disruption of microtubule dynamics by this compound has profound effects on cellular processes, particularly mitosis. Treatment with this compound leads to the depolymerization of both interphase and spindle microtubules in MCF-7 cells.[1][4][5] This results in mitotic arrest, characterized by a reduction in the distance between the two poles of the bipolar spindle and the induction of multipolar spindles.[1][4][5]

Quantitative Data Summary

| Parameter | Cell Line | Concentration of this compound | Result | Reference |

| IC50 | MCF-7 | 4.5 ± 0.4 μM | [1][2][4] | |

| Microtubule Growth Rate | MCF-7 | 5 μM | 34% decrease | [1][2][4] |

| Microtubule Shortening Rate | MCF-7 | 5 μM | 33% decrease | [1][2][4] |

| Time in Pause State | MCF-7 | 5 μM | 92% increase | [1][2][4] |

| Microtubule Dynamicity | MCF-7 | 5 μM | 62% reduction | [1][2][4] |

| Interpolar Distance | MCF-7 | 5 μM | Reduced from 10.3 ± 1 μm to 5.3 ± 1.3 μm | [3][5] |

| Interpolar Distance | MCF-7 | 10 μM | Reduced from 10.3 ± 1 μm to 4.8 ± 1.5 μm | [3][5] |

Key Experimental Protocols

Cell Proliferation Assay

The anti-proliferative effect of this compound on MCF-7 cells was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: MCF-7 cells were seeded in 96-well plates at a density of 5,000 cells/well.

-

Treatment: After 24 hours, cells were treated with varying concentrations of this compound for 48 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

-

Solubilization: The formazan crystals were dissolved in DMSO.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curve.

Immunofluorescence Microscopy for Microtubule Integrity

-

Cell Culture and Treatment: MCF-7 cells were grown on coverslips and treated with this compound (e.g., 5 and 10 μM) for 24 hours.

-

Fixation: Cells were fixed with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilization: Cells were permeabilized with 0.2% Triton X-100 in PBS for 5 minutes.

-

Blocking: Non-specific binding was blocked with 3% BSA in PBS for 1 hour.

-

Primary Antibody Incubation: Cells were incubated with a primary antibody against α-tubulin overnight at 4°C.

-

Secondary Antibody Incubation: After washing, cells were incubated with a fluorescently labeled secondary antibody for 1 hour at room temperature.

-

Mounting and Visualization: Coverslips were mounted on slides with a mounting medium containing DAPI for nuclear staining and visualized using a fluorescence microscope.

In Vitro Tubulin Polymerization Assay

-

Reaction Mixture: A reaction mixture containing purified tubulin, a polymerization buffer (e.g., PEM buffer), and GTP was prepared.

-

Baseline Measurement: The baseline turbidity of the tubulin solution was measured at 340 nm.

-

Initiation of Polymerization: Polymerization was initiated by incubating the mixture at 37°C.

-

Treatment: this compound was added to the reaction mixture at the desired concentration.

-

Turbidity Measurement: The change in turbidity over time, which corresponds to microtubule polymerization, was monitored by measuring the absorbance at 340 nm.

Signaling Pathways and Experimental Workflows

Figure 1: Mechanism of action of this compound leading to inhibition of cell proliferation.

Figure 2: Experimental workflow for immunofluorescence analysis of microtubule integrity.

Conclusion and Future Directions

This compound represents a significant development in the study of thalidomide analogs. Its well-characterized mechanism as a microtubule dynamics suppressor provides a strong rationale for its potential as an anti-cancer agent. The detailed understanding of its interaction with tubulin opens avenues for the design of more potent and specific derivatives. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and a thorough evaluation of its safety profile to determine its therapeutic potential. The history of thalidomide serves as a crucial reminder of the importance of rigorous preclinical and clinical evaluation in drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thalidomide (this compound) suppresses microtubule dynamics and depolymerizes the microtubule network by binding at the vinblastine binding site on tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

5Hpp-33 (Thalidomide Analogue) in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the thalidomide analogue 5Hpp-33 and its relevance in the field of cancer research. Historically known for its tragic teratogenic effects, thalidomide and its derivatives have re-emerged as potent agents in oncology. This document details the core mechanisms of action of this compound, focusing on its dual impact on microtubule dynamics and the NF-κB signaling pathway. Quantitative data from key experimental findings are presented in structured tables for comparative analysis. Furthermore, this guide provides detailed experimental protocols for the principal assays used to characterize the anti-cancer properties of this compound, alongside visualizations of the pertinent signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

This compound, a derivative of thalidomide, has demonstrated significant anti-proliferative and anti-mitotic activities in various cancer cell lines. Its multifaceted mechanism of action, which includes the disruption of microtubule dynamics and the inhibition of pro-inflammatory signaling pathways, makes it a compound of considerable interest for cancer therapy. This guide aims to consolidate the current understanding of this compound's role in cancer research, providing a technical resource for its further investigation and potential therapeutic development.

Quantitative Data Presentation

The anti-cancer efficacy of this compound has been quantified through various in vitro studies. The following tables summarize the key findings.

Table 1: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 4.5 ± 0.4[1] |

| RPMI8226 | Multiple Myeloma | 1-10 |

| U266 | Multiple Myeloma | 1-10 |

| IM9 | Multiple Myeloma | 1-10 |

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Effect of this compound on Microtubule Dynamics in MCF-7 Cells

| Parameter | Control | This compound (5 µM) | % Change |

| Growth Rate (µm/min) | - | - | -34%[1] |

| Shortening Rate (µm/min) | - | - | -33%[1] |

| Time in Paused State | - | - | +92%[1] |

| Dynamicity (µm/min) | - | - | -62%[1] |

Data represents the percentage change in microtubule dynamic parameters in MCF-7 cells treated with 5 µM this compound compared to vehicle-treated control cells.

Core Mechanisms of Action & Signaling Pathways

This compound exerts its anti-cancer effects through two primary, interconnected mechanisms: the disruption of the microtubule network, leading to mitotic arrest, and the inhibition of the NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation.

Disruption of Microtubule Dynamics

This compound acts as a microtubule-destabilizing agent. It binds to tubulin, the fundamental protein subunit of microtubules, at a site that overlaps with the vinblastine binding site.[1] This interaction inhibits tubulin polymerization, leading to a significant reduction in the dynamic instability of microtubules.[1] The suppression of microtubule dynamics ultimately results in a block in the G2/M phase of the cell cycle and the induction of apoptosis.

References

The Cellular Effects of 5Hpp-33 Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5Hpp-33, a novel thalidomide analog identified as 5-hydroxy-2-(2,6-diisopropylphenyl)-1H-isoindole-1,3-dione, has emerged as a potent anti-cancer agent. Its primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the known cellular effects of this compound, detailing its impact on cell proliferation, the cell cycle, and the induction of apoptosis. In addition, this guide outlines detailed experimental protocols for key assays and visualizes the underlying molecular pathways, offering a valuable resource for researchers in oncology and drug development.

Core Mechanism of Action: Microtubule Disruption

This compound exerts its anti-proliferative effects by directly targeting tubulin, the fundamental protein component of microtubules. It binds to the vinblastine binding site on tubulin, leading to the depolymerization of the microtubule network.[1] This disruption of microtubule dynamics is the cornerstone of its anti-cancer activity.

Quantitative Effects on Microtubule Dynamics

In a study utilizing the MCF-7 breast cancer cell line, treatment with 5 µM this compound demonstrated significant alterations in microtubule dynamics.[1][2] The key quantitative effects are summarized in the table below.

| Parameter | Effect of 5 µM this compound Treatment | Percentage Change |

| Microtubule Growth Rate | Decreased | -34% |

| Microtubule Shortening Rate | Decreased | -33% |

| Time in Paused State | Increased | +92% |

| Microtubule Dynamicity | Reduced | -62% |

Cellular Effects of this compound Treatment

The disruption of microtubule integrity by this compound triggers a cascade of downstream cellular events, culminating in cell death.

Inhibition of Cell Proliferation

This compound has been shown to inhibit the proliferation of various cancer cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) has been determined for several cell lines, as detailed in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 4.5 ± 0.4[1] |

| RPMI8226 | Multiple Myeloma | 1-10[3][4] |

| U266 | Multiple Myeloma | 1-10[4] |

| IM9 | Multiple Myeloma | 1-10[4] |

Cell Cycle Arrest

By disrupting the mitotic spindle, a critical structure for chromosome segregation during cell division, this compound induces cell cycle arrest in the G2/M phase.[4] This arrest prevents cancer cells from completing mitosis and proliferating. In studies on multiple myeloma cell lines, treatment with 10 µM this compound resulted in a significant accumulation of cells in the G2/M phase of the cell cycle.[4]

Induction of Apoptosis

Following prolonged mitotic arrest, cancer cells treated with this compound undergo programmed cell death, or apoptosis. This is a key mechanism of its anti-cancer efficacy. The induction of apoptosis has been confirmed by the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP), a key substrate of activated caspase-3.[4]

Signaling Pathways

The cellular effects of this compound are mediated through specific signaling pathways. The primary pathway is initiated by the direct binding of this compound to tubulin.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the cellular effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 of this compound in a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate for the desired treatment period (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vitro Tubulin Polymerization Assay

This assay measures the direct effect of this compound on tubulin polymerization.

Materials:

-

Purified tubulin (>99%)

-

GTP solution

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

This compound stock solution (in DMSO)

-

Spectrophotometer with temperature control

Procedure:

-

Resuspend purified tubulin in ice-cold polymerization buffer.

-

Prepare reaction mixtures on ice containing tubulin, GTP, and various concentrations of this compound or a vehicle control.

-

Transfer the reaction mixtures to a pre-warmed 37°C cuvette in the spectrophotometer.

-

Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

-

Determine the IC50 of this compound for tubulin polymerization inhibition.

Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of microtubule disruption in cells treated with this compound.

Materials:

-

Cells grown on coverslips

-

This compound

-

Fixative (e.g., ice-cold methanol or 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against α-tubulin

-

Fluorescently-labeled secondary antibody

-

DAPI (for nuclear staining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells grown on coverslips with this compound for the desired time.

-

Fix the cells with the chosen fixative.

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific antibody binding.

-

Incubate with the primary anti-α-tubulin antibody.

-

Wash and incubate with the fluorescently-labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.

Potential Downstream Effects and Future Directions

While the primary mechanism of this compound is well-established, further research is needed to explore its broader cellular impact.

Anti-Angiogenic Potential

Microtubule-targeting agents are known to have anti-angiogenic properties.[5] The disruption of endothelial cell microtubules can inhibit cell migration and tube formation, which are critical steps in angiogenesis. Future studies should investigate the effect of this compound on these processes in vitro and in vivo.

Detailed Apoptotic Signaling

The induction of caspase-3 suggests the involvement of either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathway. Further investigation is required to identify the specific initiator caspases (caspase-8 or -9) and the role of Bcl-2 family proteins in this compound-induced apoptosis.

Conclusion

This compound is a promising anti-cancer agent with a clear mechanism of action centered on the disruption of microtubule dynamics. This leads to G2/M cell cycle arrest and apoptosis in cancer cells. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this and other thalidomide-derived compounds. Future research should focus on elucidating the full spectrum of its cellular effects, including its anti-angiogenic potential and the detailed molecular pathways of apoptosis induction.

References

- 1. Thalidomide (this compound) suppresses microtubule dynamics and depolymerizes the microtubule network by binding at the vinblastine binding site on tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New tubulin polymerization inhibitor derived from thalidomide: implications for anti-myeloma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel tubulin-polymerization inhibitor derived from thalidomide directly induces apoptosis in human multiple myeloma cells: possible anti-myeloma mechanism of thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

In Vitro Profile of 5Hpp-33: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro studies of 5Hpp-33, a thalidomide derivative. The document summarizes key quantitative data, details experimental methodologies for cited experiments, and presents visual diagrams of its mechanism of action and experimental workflows.

Core Findings: Microtubule Disruption as the Primary Mechanism of Action

In vitro research has identified this compound as a potent inhibitor of cell proliferation through its interaction with the microtubule network. The compound directly binds to tubulin, the fundamental protein subunit of microtubules, at the vinblastine binding site.[1][2] This interaction leads to the depolymerization of existing microtubules and the suppression of microtubule dynamics, ultimately arresting cells in mitosis.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies of this compound.

Table 1: Anti-proliferative Activity of this compound

| Cell Line | Parameter | Value | Reference |

| MCF-7 | IC50 | 4.5 ± 0.4 μM | [1][2] |

Table 2: Effects of this compound on Microtubule Dynamics in MCF-7 Cells (at 5 μM)

| Parameter | Effect | % Change from Control | Reference |

| Microtubule Growth Rate | Decrease | 34% | [1][2] |

| Microtubule Shortening Rate | Decrease | 33% | [1][2] |

| Time in Pause State | Increase | 92% | [1][2] |

| Microtubule Dynamicity | Reduction | 62% | [1][2] |

Table 3: Tubulin Binding Characteristics of this compound

| Parameter | Observation | Note | Reference |

| Binding Affinity to Tubulin | Weak | A specific dissociation constant (Kd) was not reported in the reviewed literature. | [1][2][3] |

| Binding Site | Vinblastine binding site | Confirmed by competitive binding assays with vinblastine and BODIPY FL-vinblastine. | [1][2][3] |

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

Cell Proliferation Assay

-

Cell Line: MCF-7 (human breast adenocarcinoma cell line).

-

Method: The half-maximal inhibitory concentration (IC50) was determined by treating MCF-7 cells with varying concentrations of this compound. Cell viability was likely assessed using a standard method such as the MTT or MTS assay after a defined incubation period (e.g., 48 or 72 hours). The IC50 value was then calculated from the dose-response curve.

Microtubule Dynamics Assay

-

Cell Line: Live MCF-7 cells.

-

Method: Time-lapse imaging of individual microtubules was performed. This typically involves the transfection of cells with a fluorescently tagged tubulin (e.g., GFP-tubulin) to visualize microtubule dynamics. Cells were treated with this compound (5 μM) or a vehicle control. Time-lapse images were captured at short intervals, and the dynamic parameters of individual microtubules (growth rate, shortening rate, time in pause) were analyzed and quantified.

Tubulin Binding Assay

-

Method: The binding of this compound to purified tubulin was assessed in vitro. Competitive binding assays were conducted to determine the binding site.

-

Competition with Vinblastine: The ability of vinblastine to inhibit the binding of this compound to tubulin was measured.

-

Competition with BODIPY FL-vinblastine: The ability of this compound to inhibit the binding of a fluorescently labeled vinblastine analog (BODIPY FL-vinblastine) to tubulin was quantified.

-

Molecular Docking

-

Method: Computational molecular docking analysis was used to predict and visualize the binding mode of this compound to the tubulin protein. This analysis suggested that this compound shares its binding site with vinblastine.[1][2][3]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its in vitro characterization.

Caption: Mechanism of action of this compound in a cancer cell.

Caption: Experimental workflow for characterizing this compound.

References

Preclinical Profile of 5HPP-33: A Tubulin-Binding Antimitotic Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5HPP-33, a novel thalidomide derivative, has emerged as a potent antimitotic agent with a well-defined mechanism of action centered on the disruption of microtubule dynamics. Preclinical investigations have demonstrated its ability to inhibit cancer cell proliferation by binding to tubulin, leading to mitotic arrest and subsequent apoptosis. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its effects on cancer cells, detailed experimental protocols, and an exploration of its downstream signaling pathways.

In Vitro Efficacy and Mechanism of Action

This compound exerts its cytotoxic effects by directly targeting the microtubule cytoskeleton, a critical component for cell division.

Cell Proliferation

In the MCF-7 breast cancer cell line, this compound has been shown to inhibit cell proliferation with a half-maximal inhibitory concentration (IC50) of 4.5 ± 0.4 µM.

| Cell Line | Assay Type | IC50 (µM) |

| MCF-7 | MTT Assay | 4.5 ± 0.4 |

Mechanism of Action: Tubulin Binding and Microtubule Dynamics

The primary mechanism of action of this compound involves its interaction with tubulin, the protein subunit of microtubules.

-